10,12-Pentacosadiyn-1-ol
Overview
Description
10,12-Pentacosadiyn-1-ol is a unique organic compound characterized by its long carbon chain with two triple bonds and a terminal hydroxyl group. This compound is known for its polymorphic nature and its ability to polymerize upon exposure to light, making it useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,12-Pentacosadiyn-1-ol typically involves the coupling of appropriate alkyne precursors. One common method is the Glaser coupling reaction, where terminal alkynes are coupled in the presence of a copper catalyst under oxidative conditions. The reaction conditions often include the use of solvents like pyridine and the presence of oxygen or air to facilitate the oxidative coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 10,12-Pentacosadiyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
10,12-Pentacosadiyn-1-ol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of conductive polymer nanowires and other advanced materials.
Biology: Employed in the study of cell membranes and other biological structures due to its ability to form monomolecular layers.
Medicine: Investigated for its potential use in cancer therapy due to its light-activated polymerization properties.
Industry: Utilized in the production of high-strength, tough materials such as graphene-based films
Mechanism of Action
The mechanism of action of 10,12-Pentacosadiyn-1-ol involves its ability to polymerize upon exposure to light. This polymerization can lead to the formation of conductive polymer nanowires, which have applications in single-molecule electronics. The compound’s hydroxyl group allows it to form covalent bonds with other molecules, facilitating its incorporation into various materials .
Comparison with Similar Compounds
10,12-Pentacosadiynoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
10,12-Pentacosadiyn-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: 10,12-Pentacosadiyn-1-ol is unique due to its hydroxyl group, which allows for specific reactions and applications that are not possible with its carboxylic acid or amine counterparts. Its ability to form monomolecular layers and undergo light-activated polymerization also sets it apart from similar compounds .
Properties
IUPAC Name |
pentacosa-10,12-diyn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h26H,2-12,17-25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKKFKTVKSZQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408533 | |
Record name | 10,12-Pentacosadiyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92266-90-5 | |
Record name | 10,12-Pentacosadiyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 10,12-Pentacosadiyn-1-ol's polymerization on graphite unique compared to its bulk crystal form?
A1: this compound exhibits different polymerization behavior when arranged as a two-dimensional monolayer on graphite compared to its three-dimensional bulk crystal form. Research indicates that the distance (R) between reactive carbon atoms required for polymerization is larger in the two-dimensional system. [] While bulk crystals typically require R < 0.4 nm for polymerization, the herringbone arrangement on graphite, with R = 0.58 nm, still undergoes polymerization. [] This highlights a distinct difference in polymerization criteria between two-dimensional and three-dimensional phases.
Q2: How does the surrounding environment influence the photoinduced polymerization of this compound on graphite?
A2: The presence of oxygen significantly impacts the polymerization process. Studies demonstrate that a vacuum environment leads to a substantial increase in both the efficiency of polymer generation and the resulting polymer chain lengths. [] This observation is attributed to the suppression of collisional quenching of photoexcited radicals by oxygen molecules in vacuum. [] This highlights the importance of controlling the reaction environment for optimizing polymerization outcomes.
Q3: What are the different polymorphic forms of this compound observed on graphite, and how does their stability compare?
A3: this compound forms two distinct polymorphic structures on graphite: a herringbone (H) arrangement and a parallel (P) arrangement. [] Annealing experiments revealed that the P arrangement is thermodynamically more stable, as the area occupied by this arrangement expands irreversibly upon heating above 40°C. [] In contrast, the H arrangement is considered quasi-stable. []
Q4: How does the polymerization mechanism of this compound in two-dimensional monolayers differ from its bulk polymerization?
A4: Analysis of the polymerization degree distributions obtained from scanning tunneling microscopy studies at various temperatures reveals that the process can be modeled based on probabilistic addition reactions and deactivation events at the growing polymer chain ends. [] Importantly, the activation energies determined for these reactions in the two-dimensional system differ significantly from those observed in conventional bulk polymerization of this compound. [] This finding underscores the unique kinetic and mechanistic features governing polymerization in confined two-dimensional environments.
Q5: Are there any applications utilizing the properties of this compound's polymerized form on graphene?
A5: Research has explored the use of this compound in conjunction with graphene oxide (GO) for developing robust nanocomposites. [] By leveraging the linear structure of this compound and its interaction with GO through divalent zinc ions, researchers achieved synergistic toughening of the material. [] These bioinspired graphene-based nanocomposites exhibit promising properties like high strength, toughness, fatigue life, and electrical conductivity, suggesting potential applications in areas such as aerospace and flexible electrodes for supercapacitors. []
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